3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine
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Overview
Description
3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often include the use of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) as dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-hydroxy-6-methylpyridine.
Reduction: Formation of 3-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Isoxazole Derivatives: Isoxazoles are structurally similar but have different electronic properties and reactivity.
Uniqueness
3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is unique due to the specific combination of substituents on the pyridine and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-9-3-8-12(15(17-9)20-2)13-18-14(21-19-13)10-4-6-11(16)7-5-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPDMDXGZXOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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